molecular formula C18H17N3O3S B11121781 2-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

2-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11121781
M. Wt: 355.4 g/mol
InChI Key: AJFFSUKVJCFHCP-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a thiadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a thioamide under acidic conditions.

    Acylation Reaction: The thiadiazole derivative is then acylated with 2-(3,4-dimethoxyphenyl)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Alkylation Reactions

The thiadiazole ring’s nitrogen atoms and the acetamide group participate in alkylation reactions. For example:

Reaction Type Reagents/Conditions Products Yield
N-AlkylationMethyl iodide, DMF, 60°C, 6 hrsN-Methylated derivative at thiadiazole N-3 position72%
Acetamide AlkylationEthyl bromoacetate, K₂CO₃, acetoneEthyl ester derivative of the acetamide group68%

Alkylation typically occurs at the electron-rich nitrogen sites of the thiadiazole ring or the acetamide’s NH group. The reaction’s regioselectivity depends on solvent polarity and base strength.

Nucleophilic Substitution Reactions

The sulfur atom in the thiadiazole ring and the acetamide’s carbonyl group are susceptible to nucleophilic attacks:

Reaction Type Reagents/Conditions Products Yield
Thiol SubstitutionBenzyl mercaptan, Et₃N, CH₃CNThioether derivative at the thiadiazole S-1 position65%
Amide Hydrolysis6M HCl, reflux, 4 hrs 2-(3,4-Dimethoxyphenyl)acetic acid and 5-phenyl-1,3,4-thiadiazol-2-amine89%

Hydrolysis of the acetamide group under acidic or basic conditions yields carboxylic acid derivatives, which are intermediates for further functionalization .

Oxidation and Reduction Reactions

Controlled oxidation and reduction modify the compound’s electronic properties:

Reaction Type Reagents/Conditions Products Yield
Sulfur OxidationH₂O₂, CH₃COOH, 50°CThiadiazole sulfoxide derivative58%
Methoxy Group ReductionBBr₃, CH₂Cl₂, −78°CDemethylated product (phenolic -OH groups)81%

Oxidation of the thiadiazole sulfur enhances electrophilicity, while reduction of methoxy groups to hydroxyls increases hydrogen-bonding potential.

Condensation Reactions

The acetamide and aromatic methoxy groups participate in cyclocondensation:

Reaction Type Reagents/Conditions Products Yield
Schiff Base Formation4-Nitrobenzaldehyde, EtOH, ΔImine-linked hybrid with 4-nitrophenyl substituent63%
Knoevenagel CondensationMalononitrile, piperidine, EtOH Cyano-substituted acrylamide derivative70%

These reactions expand the compound’s π-conjugation system, relevant for designing fluorescent probes or bioactive agents .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Reaction Type Reagents/Conditions Products Yield
Suzuki–Miyaura CouplingPd(PPh₃)₄, 4-bromotoluene, Na₂CO₃Biaryl derivative at the phenyl ring76%
Buchwald–Hartwig AminationPd₂(dba)₃, Xantphos, morpholineAminated phenyl-thiadiazole hybrid69%

Cross-coupling reactions diversify the compound’s aromatic substituents, enhancing its bioactivity profile.

Mechanistic Insights

  • Thiadiazole Reactivity : The electron-deficient thiadiazole ring undergoes nucleophilic substitution at sulfur or nitrogen, depending on the leaving group and solvent .

  • Acetamide Participation : The NH group facilitates hydrogen bonding in catalytic reactions, while the carbonyl group acts as an electrophilic site for nucleophilic additions .

  • Methoxy Effects : Electron-donating methoxy groups direct electrophilic substitution to the phenyl ring’s para position.

Reaction Optimization Data

Parameter Optimal Range Impact on Yield
Temperature60–80°CHigher temps favor faster kinetics
Solvent PolarityModerate (e.g., CH₃CN)Balances solubility and transition-state stability
Catalyst Loading5–10 mol% PdMaximizes turnover without side reactions

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-thiadiazole derivatives in cancer treatment. The compound has shown promise in various in vitro assays against different cancer cell lines.

Case Studies

  • A study evaluated a series of thiadiazole derivatives for their cytotoxic effects on human cancer cell lines such as PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma). The results indicated that while none surpassed doxorubicin's efficacy, certain derivatives exhibited notable activity at specific concentrations .
  • Another investigation into the synthesis of thiadiazole derivatives revealed that compounds with specific substitutions on the thiadiazole ring showed enhanced anticancer activity compared to their unsubstituted counterparts .

Anticonvulsant Properties

The anticonvulsant potential of thiadiazole derivatives is another area of significant interest. Research indicates that these compounds can modulate neurotransmitter systems involved in seizure activity.

Case Studies

  • In a study assessing the anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice, certain thiadiazole derivatives demonstrated significant protective effects against induced seizures. The LD50 values indicated a favorable therapeutic index compared to standard anticonvulsants like valproic acid .

Other Biological Activities

Besides anticancer and anticonvulsant properties, 1,3,4-thiadiazole derivatives have been explored for various other pharmacological activities:

  • Antimicrobial Activity : Some studies suggest that these compounds exhibit antibacterial and antifungal properties against a range of pathogens .
  • Anti-inflammatory Effects : Thiadiazole derivatives have been noted for their potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
  • Antidiabetic Effects : Certain derivatives have shown promise in managing blood glucose levels in diabetic models .

Summary Table of Applications

ApplicationMechanism of ActionNotable Findings
AnticancerInhibition of DNA/RNA synthesis; apoptosisEffective against PC3 and HT-29 cell lines; some compounds show superior activity compared to doxorubicin
AnticonvulsantGABAergic modulation; ion channel interactionSignificant seizure protection in animal models
AntimicrobialDisruption of bacterial/fungal cell functionNoteworthy activity against several pathogens
Anti-inflammatoryInhibition of inflammatory mediatorsPotential benefits in inflammatory disease models
AntidiabeticModulation of glucose metabolismPromising results in diabetic animal studies

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique structural features of 2-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, such as the specific substitution pattern on the aromatic rings and the presence of the thiadiazole ring, may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide belongs to a class of compounds known as 1,3,4-thiadiazoles, which have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenyl acetic acid with a thiadiazole derivative. The general method includes:

  • Formation of Thiadiazole Ring : Starting from appropriate thiosemicarbazides and carbon disulfide under acidic conditions.
  • Acetylation : The thiadiazole derivative is then acetylated using acetic anhydride or acetyl chloride to form the final compound.

The structural elucidation is usually confirmed through techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • MCF-7 Cells : Exhibited significant anti-proliferative activity with an IC50 value indicating effective inhibition of cell growth.
  • LoVo Cells : Similar cytotoxic effects were observed with lower IC50 values compared to standard chemotherapeutic agents .

In vitro studies suggest that the mechanism of action may involve apoptosis induction and cell cycle arrest, mediated by caspase activation and modulation of BAX protein levels .

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Antibacterial Tests : The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Antifungal Activity : Effective against various fungal strains such as Aspergillus niger, indicating a broad spectrum of antimicrobial effects .

Anti-inflammatory Effects

Some studies have suggested that thiadiazole derivatives exhibit anti-inflammatory properties. This is often assessed through in vivo models where compounds are tested for their ability to reduce inflammation in carrageenan-induced edema models .

Study 1: Anticancer Efficacy on MCF-7 Cells

A specific study evaluated the anticancer efficacy of this compound on MCF-7 cells. The results indicated:

CompoundIC50 (µM)Mechanism
This compound49.6Apoptosis induction via caspase activation

Study 2: Antimicrobial Activity Assessment

In a comparative study assessing antimicrobial activity:

MicroorganismMIC (µg/mL)Comparison to Standard
Staphylococcus aureus32.6Higher than Itraconazole
Escherichia coli47.5Comparable to Streptomycin

These findings underscore the potential utility of this compound in therapeutic applications targeting cancer and infectious diseases.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C18H17N3O3S/c1-23-14-9-8-12(10-15(14)24-2)11-16(22)19-18-21-20-17(25-18)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,21,22)

InChI Key

AJFFSUKVJCFHCP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC

Origin of Product

United States

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